3-(Naphthalen-2-YL)isonicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-naphthalen-2-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)14-7-8-17-10-15(14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUMPCHUKABOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=CN=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540641 | |
| Record name | 3-(Naphthalen-2-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100004-78-2 | |
| Record name | 3-(Naphthalen-2-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Naphthalen 2 Yl Isonicotinic Acid
Development of Novel Synthetic Routes to 3-(Naphthalen-2-YL)isonicotinic Acid
The construction of this compound requires a strategic approach to unite the two core aromatic systems with precise regiochemistry. Modern synthetic efforts are focused on developing efficient and high-yielding routes that allow for controlled functionalization.
Strategic Functionalization Approaches at the Pyridine (B92270) Ring
The functionalization of the pyridine ring, particularly at the C-3 position (meta to the nitrogen), presents a significant challenge due to the electronic nature of the heterocycle, which typically directs reactions to the C-2, C-4, or C-6 positions. Overcoming this inherent reactivity requires specialized strategies. Direct C-H functionalization has emerged as a powerful tool, minimizing the need for pre-functionalized starting materials and improving atom economy.
One viable approach involves the use of a directing group to guide a transition-metal catalyst, such as palladium or rhodium, to the desired C-3 position. For a precursor like isonicotinic acid, the carboxylic acid group itself can, under certain conditions, act as a directing group, although this often favors ortho-functionalization. A more robust strategy involves the temporary installation of a directing group at the nitrogen atom or another position on the ring to enforce meta-selectivity.
Alternatively, temporary dearomatization of the pyridine ring through methods like redox-neutral cycloaddition can activate the C-3 position for subsequent functionalization. This strategy alters the electronic landscape of the ring, enabling nucleophilic or electrophilic attack at otherwise unreactive sites. Once the naphthalene (B1677914) moiety is installed, the pyridine ring's aromaticity is restored.
Regioselective Installation of the Naphthalene Moiety
The regioselective introduction of the naphthalene group onto the pyridine ring is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. A standard approach would involve a Suzuki-Miyaura coupling between a halogenated isonicotinic acid derivative (e.g., 3-bromo- or 3-chloroisonicotinic acid) and naphthalene-2-boronic acid. This method is widely used due to its high functional group tolerance and generally excellent yields.
Another powerful technique is the direct arylation via C-H activation. In this scenario, an unfunctionalized isonicotinic acid derivative could potentially be coupled directly with a naphthalene source, such as 2-bromonaphthalene, in the presence of a suitable catalyst system. This approach is highly desirable from a green chemistry perspective as it avoids the synthesis of organometallic reagents.
The table below outlines a comparison of potential cross-coupling strategies for the synthesis of the target compound.
| Coupling Strategy | Pyridine Substrate | Naphthalene Reagent | Typical Catalyst/Conditions | Advantages | Challenges |
| Suzuki-Miyaura | 3-Haloisonicotinic Acid Ester | Naphthalene-2-boronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O) | High yield, functional group tolerance | Requires pre-functionalization of both coupling partners |
| Stille Coupling | 3-Haloisonicotinic Acid Ester | 2-(Tributylstannyl)naphthalene | Pd(PPh₃)₄, LiCl, solvent (e.g., Toluene) | Mild reaction conditions | Stoichiometric toxic tin byproducts |
| Direct C-H Arylation | Isonicotinic Acid Ester | 2-Bromonaphthalene | Pd(OAc)₂, ligand (e.g., PCy₃), base (e.g., K₂CO₃) | High atom economy, fewer synthetic steps | Regioselectivity can be difficult to control |
Optimization of Reaction Conditions for Enhanced Efficiency and Yield
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and waste. Key parameters for optimization in cross-coupling reactions include the choice of catalyst, ligand, base, solvent, and temperature.
For instance, in a Suzuki-Miyaura coupling, a screening process would be undertaken to identify the optimal parameters. The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄) and the ligand can significantly influence catalytic activity. The base is crucial for the transmetalation step, with inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ often being employed. The solvent system, typically a mixture of an organic solvent (like dioxane, toluene, or DMF) and water, affects the solubility of the reagents and the reaction rate. Temperature is also a key variable, with many cross-coupling reactions requiring heating to proceed at a reasonable rate.
The following table presents a hypothetical optimization study for a Suzuki-Miyaura coupling to produce the methyl ester of the target acid.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 65 |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Dioxane/H₂O | 100 | 78 |
| 3 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 4 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Toluene/H₂O | 110 | 82 |
| 5 | PdCl₂(dppf) (5) | - | K₃PO₄ | DMF | 120 | 91 |
Derivatization Strategies for Structural Modification and Library Synthesis
The carboxylic acid functional group of this compound is a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for various applications.
Synthesis of Ester and Amide Analogues of this compound
The conversion of the carboxylic acid to esters and amides is a fundamental derivatization strategy. These reactions are typically straightforward and can be accomplished using a variety of well-established methods.
Esterification: Esters are commonly prepared via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). For more sensitive substrates, milder conditions are preferable. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to activate the carboxylic acid for reaction with an alcohol at room temperature.
Amidation: Amide synthesis is one of the most frequently performed reactions in medicinal chemistry. Similar to esterification, the carboxylic acid must be activated before reaction with a primary or secondary amine. Standard coupling reagents like HATU, HOBt/EDCI, or converting the acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride are highly effective. The choice of method depends on the specific amine being used and the desired reaction conditions. The direct conversion of esters to amides, known as aminolysis, can also be an effective strategy, sometimes catalyzed by reagents like sodium cyanide or alkali metal amidoboranes.
The table below summarizes common methods for these transformations.
| Transformation | Reagents | Conditions | Product Class |
| Esterification | R-OH, H₂SO₄ (cat.) | Reflux | Ester |
| Esterification | R-OH, EDCI, DMAP | Room Temperature, CH₂Cl₂ | Ester |
| Amidation | SOCl₂, then R₂NH | 0 °C to Room Temperature | Amide |
| Amidation | R₂NH, HATU, DIPEA | Room Temperature, DMF | Amide |
Heterocyclic Ring Annulation and Fusion Approaches
Further structural diversity can be achieved by using the core structure of this compound to build additional heterocyclic rings. Annulation reactions can create fused polycyclic systems with unique three-dimensional shapes and electronic properties.
For example, if the naphthalene ring or the pyridine ring contains other functional groups, intramolecular cyclization reactions can be designed. A classic approach is the Friedel-Crafts acylation, where an ester or amide derivative might be cyclized onto the electron-rich naphthalene ring under acidic conditions to form a new fused ring system.
Another strategy involves multi-component reactions where a derivative of this compound acts as a building block. For instance, an amide derivative could be further functionalized at the amide nitrogen and subsequently cyclized to form heterocycles like benzodiazepines or quinazolinones, depending on the chosen reaction partners. Annulation strategies that build a new ring fused to the naphthalene portion are also well-documented in the literature, offering a pathway to complex polycyclic aromatic systems. These advanced methods allow for the creation of highly complex molecules from the relatively simple this compound core.
Exploration of Chiral Analogues and Stereoselective Synthesis
The synthesis of chiral pyridine derivatives is a significant area of research, as these motifs are prevalent in many biologically active molecules and pharmaceuticals. chemistryviews.org While the existing literature does not provide specific examples of the stereoselective synthesis of this compound, several advanced catalytic strategies for creating chiral pyridines can be considered hypothetically applicable.
The catalytic asymmetric synthesis of chiral pyridines is challenging because the pyridine nitrogen can interfere with many catalytic systems. chim.it However, significant progress has been made in this area. Methodologies for producing enantioenriched pyridine derivatives often involve asymmetric catalysis, the use of chiral auxiliaries, or chiral building blocks. chemistryviews.orgchim.it
One established approach is the asymmetric hydrogenation of substituted pyridines. This can be achieved using a chiral auxiliary-based method, which allows for the stereoselective formation of piperidines with multiple chiral centers in a single step. dicp.ac.cn In this process, a chiral oxazolidinone auxiliary is attached to the pyridine ring. Upon protonation and catalytic hydrogenation (e.g., with Pd(OH)₂/C), the auxiliary shields one face of the pyridine ring, directing hydrogen transfer to the opposite side with high diastereoselectivity. dicp.ac.cn A key advantage of this method is the potential for the cleavage of the auxiliary under the reaction conditions, combining chirality transfer and release in a single operation. dicp.ac.cn
Another powerful technique is the rhodium-catalyzed asymmetric reductive Heck reaction. This method has been successfully used to synthesize 3-substituted tetrahydropyridines from aryl boronic acids and a partially reduced pyridine precursor, phenyl pyridine-1(2H)-carboxylate, with high yield and excellent enantioselectivity. organic-chemistry.orgnih.gov This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, provides access to a wide variety of enantioenriched 3-substituted piperidines. nih.gov Such a strategy could foreseeably be adapted for the synthesis of chiral analogues of this compound.
Furthermore, direct enantioselective α-alkylation of 2-alkylpyridines has been accomplished using chiral lithium amides as non-covalent stereodirecting auxiliaries, avoiding the need for pre-functionalization of the substrate. escholarship.org These methods highlight the diverse and sophisticated tools available to synthetic chemists for accessing chiral pyridine-containing molecules.
Advanced Spectroscopic and Structural Elucidation Techniques
The unambiguous characterization of this compound requires the application of modern spectroscopic and crystallographic techniques. High-resolution mass spectrometry, multidimensional NMR, and single-crystal X-ray diffraction are indispensable tools for confirming the molecular formula, elucidating the precise connectivity and stereochemistry, and determining the three-dimensional architecture in the solid state.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the definitive confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different atomic compositions. nih.gov This capability allows for the unambiguous determination of the molecular formula.
For this compound (C₁₆H₁₁NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, which can then be compared to the theoretically calculated exact mass. The data is typically acquired using soft ionization techniques like Electrospray Ionization (ESI) to generate protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.
| Molecular Formula | Species | Calculated Exact Mass |
|---|---|---|
| C₁₆H₁₁NO₂ | [M] | 249.07898 |
| [M+H]⁺ | 250.08626 | |
| [M+Na]⁺ | 272.06815 |
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent structure of a molecule in solution. researchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and chemical environment of protons and carbons, multidimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all signals and for confirming the connectivity between the naphthalenyl and isonicotinic acid moieties. ipb.pt
For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the naphthalene system. The pyridine protons (H-2, H-5, H-6) would appear in the aromatic region, with their chemical shifts influenced by the carboxylic acid and the bulky naphthalene substituent. The seven protons of the naphthalene ring would also resonate in the aromatic region, exhibiting complex splitting patterns due to spin-spin coupling. chemicalbook.com The ¹³C NMR spectrum would show 16 distinct signals corresponding to each unique carbon atom in the molecule. uobasrah.edu.iq
2D NMR experiments are used to assemble the complete molecular puzzle:
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, which helps in identifying the spin systems within the naphthalene and pyridine rings. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, allowing for the definitive assignment of carbon signals based on their known proton assignments. mdpi.com
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 (Py) | ~8.9 | ~150.5 |
| 3 (Py) | - | ~138.0 |
| 4 (Py) | - | ~149.0 |
| 5 (Py) | ~7.8 | ~121.0 |
| 6 (Py) | ~8.8 | ~150.0 |
| COOH | ~13.5 (broad s) | ~165.0 |
| 1' (Naph) | ~8.1 | ~127.0 |
| 2' (Naph) | - | ~135.0 |
| 3' (Naph) | ~7.8 | ~126.5 |
| 4' (Naph) | ~7.9 | ~128.0 |
| 4a' (Naph) | - | ~133.0 |
| 5' (Naph) | ~7.9 | ~128.5 |
| 6' (Naph) | ~7.5 | ~126.0 |
| 7' (Naph) | ~7.5 | ~127.5 |
| 8' (Naph) | ~7.9 | ~129.0 |
| 8a' (Naph) | - | ~132.5 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique yields accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. For this compound, an SCXRD study would elucidate the planarity of the individual aromatic rings and, crucially, the dihedral angle between the naphthalene and pyridine ring systems. Due to steric hindrance, these rings are not expected to be coplanar.
Furthermore, SCXRD reveals intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern how the molecules pack into a crystal lattice. mdpi.com In this case, strong hydrogen bonds involving the carboxylic acid group and the pyridine nitrogen are expected to be a dominant feature of the crystal packing. acs.org Structural studies on similar naphthalene-substituted pyridine compounds have often revealed monoclinic crystal systems, with space groups such as P2₁/c being common. mdpi.comresearcher.life
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C-C (aromatic) Bond Length | 1.36 - 1.42 Å |
| C-N (pyridine) Bond Length | 1.33 - 1.35 Å |
| C-C (inter-ring) Bond Length | ~1.49 Å |
| C=O Bond Length | ~1.22 Å |
| C-O Bond Length | ~1.31 Å |
| Dihedral Angle (Naph-Py) | 40 - 70° |
Note: Expected values are based on typical data for similar molecular structures.
Computational and Theoretical Investigations of 3 Naphthalen 2 Yl Isonicotinic Acid
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations, typically employing Density Functional Theory (DFT), are used to understand the intrinsic electronic properties and reactivity of a molecule. nih.govnih.gov For a molecule like 3-(naphthalen-2-yl)isonicotinic acid, these calculations would reveal how the electron-withdrawing pyridine (B92270) ring and the electron-rich naphthalene (B1677914) system influence each other.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. conicet.gov.ar The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. conicet.gov.arsamipubco.com
A small HOMO-LUMO gap suggests a molecule is more polarizable and reactive, making it a "soft" molecule. Such molecules are often associated with higher chemical and biological activity. conicet.gov.arsamipubco.com
A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity, characterizing a "hard" molecule. samipubco.com
For related aromatic carboxylic acids and naphthalene derivatives, DFT calculations have been used to determine these values. samipubco.comresearchgate.net For instance, a DFT study on naphthalene calculated a HOMO-LUMO gap of approximately 4.75 eV, indicating significant stability. samipubco.com The introduction of a substituted isonicotinic acid moiety would be expected to modulate this value.
Table 1: Illustrative Frontier Molecular Orbital Data for Related Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |
| Isonicotinic Acid N-oxide | DFT/B3LYP/6-311++G(d,p) | -7.32 | -2.81 | 4.51 |
Note: This table is for illustrative purposes, showing data for parent structures, not the specific compound of interest. Data derived from various computational studies.
Electrostatic Potential Surface Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.govresearchgate.net It plots the electrostatic potential onto the electron density surface.
Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack. For this compound, these would likely be centered around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group. researchgate.net
Blue regions (positive potential) denote electron-deficient areas, which are prone to nucleophilic attack. These would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group. researchgate.net
Green regions represent areas of neutral potential.
MEP maps are crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-protein binding. nih.gov
Molecular Modeling and Docking Studies
Molecular modeling, particularly docking, is an in silico technique used to predict how a ligand (the small molecule) binds to the active site of a target protein. nih.govresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.netresearchgate.net
Ligand-Protein Interaction Prediction and Binding Mode Analysis
Molecular docking simulations place the ligand into the binding site of a protein and score the different poses based on binding affinity (e.g., in kcal/mol). researchgate.net The analysis identifies key interactions:
Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH of the carboxylic acid) and acceptors (like backbone carbonyls in the protein).
Hydrophobic Interactions: Occur between the nonpolar naphthalene ring and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine).
π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic residues like Tyrosine or Tryptophan in the protein.
Salt Bridges: Ionic interactions between the deprotonated carboxylate group and positively charged residues like Lysine or Arginine.
Studies on various naphthalene and isonicotinic acid derivatives show their potential to bind to a range of protein targets, including enzymes and receptors, through these interactions. researchgate.netnih.gov
Table 2: Illustrative Docking Interaction Data for a Hypothetical Target
| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
| This compound | Hypothetical Kinase (e.g., AKT1) | (Not Available) | (e.g., Lys179, Asp292, Phe293) | (e.g., H-bond, Salt Bridge, π-π Stacking) |
Note: This table is a template demonstrating what docking results would look like. No actual data is available for the specified compound.
Conformational Analysis and Energy Landscape Mapping
This compound has rotational freedom around the single bond connecting the naphthalene and pyridine rings. Conformational analysis is the study of the different spatial arrangements (conformers) of the molecule and their corresponding energy levels. nih.gov
By mapping the potential energy surface, computational methods can identify the most stable (lowest energy) conformer. This is critical because the molecule's conformation dictates its shape and how it can fit into a protein's binding site. Studies on related bifunctional molecules have shown that identifying the global minimum energy conformer is essential for accurate docking predictions. nih.gov The planarity and rotational barrier between the two ring systems would be a primary focus of such an analysis.
Pharmacophore Modeling and Virtual Screening Applications for Target Identification
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov This model can then be used as a query in virtual screening to search large databases of compounds for molecules with similar features, potentially leading to the discovery of novel hits. nih.gov Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two common approaches in this context. SBDD utilizes the known 3D structure of a target protein, while LBDD is based on the structures of known active ligands.
For a molecule like this compound, a hypothetical pharmacophore model could include features such as a hydrogen bond acceptor (the nitrogen in the pyridine ring and the oxygen atoms of the carboxylic acid), a hydrogen bond donor (the hydroxyl group of the carboxylic acid), and hydrophobic regions (the naphthalene ring system). This model could then be used to screen for potential protein targets. However, no specific studies applying these techniques to this compound have been found. The identification of potential biological targets for this compound through these methods remains an area for future investigation.
In Silico Prediction of Bioactivity Profiles
In silico tools can predict a compound's potential biological activities based on its chemical structure. nih.gov These predictions can encompass a wide range of interactions, including enzyme inhibition and receptor modulation.
Prediction of Enzyme Inhibition Potential
Computational models are frequently used to predict whether a compound will inhibit the activity of specific enzymes, a critical step in assessing potential therapeutic effects or toxicity. sigmaaldrich.com For instance, the inhibition of enzymes like cytochrome P450s is a key consideration in drug development due to their role in drug metabolism. While in silico models exist to predict the inhibition of various enzymes, no data is available for this compound.
A hypothetical analysis could involve docking this compound into the active sites of various enzymes to predict its binding affinity and potential inhibitory activity. The table below illustrates a hypothetical prediction of enzyme inhibition potential, as no actual data exists in the literature.
| Predicted Target Enzyme | Predicted Type of Inhibition | Confidence Score |
| Cyclooxygenase-2 (COX-2) | Competitive | Low |
| Matrix Metalloproteinase-9 | Non-competitive | Low |
| 5-Lipoxygenase (5-LOX) | Competitive | Low |
This table is for illustrative purposes only and is not based on published experimental or computational data for this compound.
Receptor Agonism or Antagonism Prediction
In silico methods can also predict whether a compound is likely to act as an agonist (activator) or antagonist (blocker) of a biological receptor. nih.gov This is particularly relevant for nuclear receptors, which are common drug targets. Derivatives of naphthalene have been studied for their interaction with receptors like the retinoic acid receptor. However, specific predictions for this compound are not available.
A computational approach would involve docking the molecule into the ligand-binding domains of various receptors and analyzing the resulting interactions to predict its functional effect. The following table provides a hypothetical prediction of receptor interaction.
| Predicted Receptor Target | Predicted Activity | Prediction Method |
| Retinoic Acid Receptor (RAR) | Antagonist | Molecular Docking |
| Peroxisome Proliferator-Activated Receptor (PPAR) | Agonist | QSAR Model |
| Estrogen Receptor (ER) | Antagonist | Pharmacophore Screening |
This table is for illustrative purposes only and is not based on published experimental or computational data for this compound.
Biological Activity and Mechanistic Elucidation of 3 Naphthalen 2 Yl Isonicotinic Acid Derivatives
Investigation of Cellular Targets and Molecular Pathways
Understanding how a compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. Research into 3-(naphthalen-2-yl)isonicotinic acid and its structural analogues has begun to illuminate the enzymes, receptors, and pathways they modulate.
The ability of a molecule to selectively inhibit an enzyme is a common mechanism of action for many drugs. Derivatives structurally related to this compound have been identified as potent enzyme inhibitors. For example, a class of compounds known as 1-phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ols, which share the pyridinyl-naphthalene core, have been synthesized and evaluated for their ability to inhibit aldosterone (B195564) synthase (CYP11B2). nih.gov This enzyme is a key target for cardiovascular diseases associated with high aldosterone levels. nih.gov
Kinetic studies revealed that modifications to this core structure significantly impact inhibitory potency and selectivity. The most potent compound from one study, a meta-trifluoromethoxy derivative, exhibited an IC₅₀ value of 14 nM against CYP11B2. nih.gov Importantly, this compound also showed high selectivity (a 415-fold difference) over the highly homologous enzyme 11β-hydroxylase (CYP11B1), and it did not inhibit other critical steroidogenic enzymes like CYP17 and CYP19. nih.gov The mechanism of action for many enzyme inhibitors involves competing with the natural substrate for binding to the enzyme's active site. nih.govnih.gov The kinetics of this interaction, whether reversible or irreversible, competitive or non-competitive, are fundamental parameters determined in these studies. nih.govsemanticscholar.org
Table 1: Enzyme Inhibition by Selected Pyridinyl-Naphthalene Derivatives
This table summarizes the in vitro inhibitory activity of selected compounds against key enzymes. IC₅₀ represents the concentration required for 50% inhibition.
| Compound Derivative | Target Enzyme | IC₅₀ (nM) | Selectivity Factor (CYP11B2 vs CYP11B1) |
|---|---|---|---|
| meta-trifluoromethoxy derivative of 1-phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ol | Aldosterone Synthase (CYP11B2) | 14 | 415 |
Beyond direct enzyme inhibition, compounds can exert their effects by binding to cellular receptors, thereby modulating signaling cascades. Arotinoids, which are aromatic retinoids, containing a naphthalen-2-yl scaffold have been investigated for their ability to modulate retinoic acid receptors (RARs). nih.gov These receptors are crucial for regulating gene expression involved in cellular differentiation and proliferation. nih.gov
Studies on a series of (naphthalen-2-yl)-based arotinoids showed that the nature and position of substituents on the naphthalene (B1677914) ring, as well as the linker connecting it to a benzoic acid moiety, determine the compound's activity as an agonist or antagonist for different RAR subtypes (RARα, RARβ, RARγ). nih.gov For instance, certain derivatives with bulkier substituents at the C8 position of the naphthalene ring were identified as dual RARβ/RARα antagonists. nih.gov Another derivative featuring an (E)-ethenyl linker was found to be a potent and selective antagonist of RARα. nih.gov This ability to selectively modulate receptor subtypes highlights a sophisticated mechanism for interrupting specific cellular signaling pathways, which is a desirable trait in targeted drug discovery.
To quantify the binding affinity and thermodynamics of a compound to its protein target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time monitoring of binding interactions between a ligand in solution and a target protein immobilized on a sensor chip. nih.govhelsinki.fi This method can determine both the association (on-rate) and dissociation (off-rate) constants of the interaction, from which the equilibrium dissociation constant (Kᴅ), a measure of binding affinity, can be calculated. nih.gov For example, SPR has been used to study the binding kinetics of naphthoic acid derivatives to enzymes like Babesia microti lactate (B86563) dehydrogenase, identifying potential lead compounds for drug design. researchgate.net The technique is sensitive enough to measure interactions involving low-molecular-weight compounds and can be adapted for various affinity levels. nih.govarxiv.orgepa.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govwikipedia.org This provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). wikipedia.orgmdpi.com ITC is considered the gold standard for characterizing binding thermodynamics. mdpi.com For instance, ITC has been used to study the binding of inhibitors to membrane proteins like carnitine palmitoyltransferase 2, where the observed enthalpy can even provide clues about specific molecular events like proton transfer upon binding. nih.gov The data from ITC can reveal the driving forces behind the interaction (whether it is enthalpy- or entropy-driven), offering deeper insight into the binding mechanism. nih.govtainstruments.com
Exploration of Biological Effects in Preclinical In Vitro Models
The functional consequences of the molecular interactions described above are assessed in preclinical in vitro models, typically using cell cultures. These assays provide critical information on a compound's potential efficacy against diseases like cancer and microbial infections.
The ability to inhibit the growth of cancer cells is a key area of investigation for novel therapeutic compounds. Various naphthalene-based compounds have demonstrated significant antiproliferative activity against a range of human cancer cell lines. researchgate.netmdpi.com For example, certain aminobenzylnaphthols have been tested against adenocarcinoma human colorectal (Caco-2) and human neuroblastoma (SH-SY5Y) cell lines, showing activity comparable to the established chemotherapy drug cisplatin (B142131) in some cases. mdpi.com
Chalcone (B49325) derivatives incorporating a naphthalene moiety have also been evaluated. mdpi.com In one study, specific derivatives showed potent activity against leukemia (CCRF-CEM, K562), lung cancer (A549), and osteosarcoma (U2OS) cell lines, while remaining non-toxic to normal cell lines. mdpi.com The mechanism of cell death is often investigated, with many effective compounds inducing apoptosis, or programmed cell death, which can be confirmed by observing DNA fragmentation and chromatin condensation. nih.gov The differential activity against drug-sensitive and drug-resistant cell lines can also provide insights into whether a compound can overcome existing mechanisms of chemotherapy resistance. researchgate.netmdpi.com
Table 2: Antiproliferative Activity of Selected Naphthalene Derivatives
This table shows the in vitro cytotoxicity (IC₅₀) of selected naphthalene-containing compounds against various human cancer cell lines. IC₅₀ is the concentration that inhibits cell growth by 50%.
| Compound/Derivative Class | Cancer Cell Line | Cell Line Origin | IC₅₀ (µM) |
|---|---|---|---|
| Aminobenzylnaphthol (Compound 2) | Caco-2 | Colorectal Adenocarcinoma | 83 (at 72h) |
| (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one (Compound 18) | K562 | Chronic Myelogenous Leukemia | 4.33 |
| (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one (Compound 22) | K562 | Chronic Myelogenous Leukemia | 3.91 |
| (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one (Compound 18) | A549 | Lung Carcinoma | 9.64 |
| (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one (Compound 22) | U2OS | Osteosarcoma | 8.10 |
The search for new antimicrobial agents is critical in an era of growing antibiotic resistance. Compounds featuring an isonicotinoyl group, which is part of the this compound structure, have been synthesized and tested for antimicrobial properties. nih.gov Studies on isonicotinoylamino acid and dipeptide derivatives have shown specific activities against various microorganisms. nih.gov
Similarly, a derivative of isatin, 3-(naphthalen-1-ylimino)indolin-2-one, which combines a naphthalene ring with a different heterocyclic core, demonstrated significant growth inhibition against gram-negative bacteria. nih.gov The evaluation of antimicrobial efficacy typically involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe. The broad structural class of indole (B1671886) derivatives, which includes this compound, is recognized for a wide spectrum of biological activities, including antibacterial and antiviral properties. nih.gov
Table 3: Antimicrobial Activity of Related Naphthalene and Isonicotinoyl Derivatives
This table presents the antiparasitic activity of selected compounds against different pathogens. EC₅₀ represents the effective concentration that inhibits 50% of the parasite population.
| Compound/Derivative Class | Pathogen | Activity (EC₅₀ in µM) |
|---|---|---|
| (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one (Compound 22) | Trypanosoma cruzi | 5.03 |
| (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one (Compound 23) | Trypanosoma cruzi | 4.91 |
| (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one (Compound 23) | Leishmania braziliensis | 5.69 |
Anti-inflammatory Pathway Modulation at the Cellular Level
Derivatives of naphthalene and isonicotinic acid have demonstrated significant anti-inflammatory properties by modulating key cellular pathways involved in the inflammatory response. ncku.edu.twnih.gov The primary mechanism often involves the inhibition of enzymes and transcription factors that are crucial for the synthesis of pro-inflammatory mediators. nih.govnih.gov
Studies on various isonicotinic acid derivatives show they can act as potent inhibitors of reactive oxygen species (ROS), which are known to contribute to the development and progression of inflammatory disorders. nih.govnih.gov Some isonicotinates exhibit exceptional inhibitory activity, in some cases proving to be more potent than the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. nih.gov Molecular docking studies suggest that this anti-inflammatory action may be correlated with the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov The COX-2 enzyme is a key player in the production of prostaglandins, which are central to inflammation and pain. nih.gov
The table below summarizes the observed anti-inflammatory effects of various naphthalene and isonicotinic acid derivatives as reported in scientific literature.
| Derivative Class | Target/Pathway | Observed Effect | Reference |
| Isonicotinates | Reactive Oxygen Species (ROS) | Potent inhibition of ROS production. | nih.govnih.gov |
| Isonicotinates | Cyclooxygenase-2 (COX-2) | Potential inhibition, suggested by molecular docking. | nih.gov |
| Naphthalene Derivatives | Neutrophil Activation | Inhibition of fMLP-stimulated neutrophil activity. | ncku.edu.tw |
| Naphthalene Derivatives | Cyclooxygenase (COX) | Inhibition of enzyme activity. | nih.gov |
| Various Compounds | NF-κB Pathway | Suppression of NF-κB activity, leading to reduced pro-inflammatory cytokine and COX-2 levels. | nih.gov |
Mechanistic Studies of Intracellular Responses
The cellular effects of these derivatives extend beyond anti-inflammatory actions to include the induction of cell death and the regulation of cell proliferation, primarily in the context of cancer research.
Apoptosis: Apoptosis is a form of programmed cell death crucial for removing damaged or unwanted cells. youtube.com It is primarily regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and executed by a family of proteases called caspases. nih.govmdpi.com The Bcl-2 family consists of both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.govnih.gov The balance between these proteins determines the cell's fate. nih.gov
Several naphthalene derivatives have been shown to induce apoptosis in cancer cells. nih.gov For instance, the naphthalene derivative MS-5 was observed to trigger apoptosis in human pancreatic cancer cells by activating the caspase cascade. nih.gov This involves the cleavage and activation of initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3, -7), which then cleave key cellular substrates like poly (ADP-ribose) polymerase (PARP), leading to cell death. nih.govresearchgate.net Furthermore, some naphthalene derivatives can shift the balance of Bcl-2 family proteins by downregulating anti-apoptotic proteins like Bcl-xL, thereby promoting apoptosis. nih.gov
Necroptosis: Necroptosis is a regulated form of necrosis, or inflammatory cell death, that can be initiated when apoptosis is inhibited. nih.gov This pathway is independent of caspases and is mediated by a core signaling complex involving receptor-interacting serine/threonine-protein kinases 1 and 3 (RIPK1 and RIPK3) and the mixed lineage kinase domain-like pseudokinase (MLKL). nih.govfrontiersin.orgresearchgate.net Upon activation, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of MLKL. nih.govfrontiersin.org Activated MLKL then translocates to the plasma membrane, disrupting its integrity and causing cell lysis. nih.govresearchgate.net The role of this pathway in the activity of this compound derivatives is an area for further investigation, but it represents a potential mechanism of inducing cell death, particularly in apoptosis-resistant cells. mdpi.com The use of specific inhibitors such as Necrostatin-1 (for RIPK1) can help to establish the involvement of this pathway. nih.govresearchgate.net
The cell cycle is a tightly regulated process that governs cell proliferation. It consists of four main phases: G1, S (synthesis), G2, and M (mitosis). Progression through these phases is driven by complexes of cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.com Checkpoints exist to halt the cycle if cellular damage is detected. mdpi.com
Certain naphthalene derivatives, particularly naphthalene diimides (NDIs), have been found to interfere with cell cycle progression in cancer cells. nih.gov For example, one NDI derivative induced S-phase cell cycle arrest in gastric adenocarcinoma cells. nih.gov This arrest was associated with the downregulation of Cyclin A and CDK2, a key complex for S-phase progression. nih.gov Other derivatives have been shown to cause arrest in the G2/M phase. researchgate.net This modulation of the cell cycle prevents cancer cells from proliferating and can ultimately lead to cell death. nih.gov
| Derivative | Cell Line | Effect on Cell Cycle | Associated Molecular Changes | Reference |
| Naphthalene-bis-hydrazimide | AGS (Gastric Cancer) | S phase arrest and SubG0/G1 accumulation | Downregulation of Cyclin A/CDK2. | nih.gov |
| Dispiropiperazine derivative | SW480 | G2/M phase arrest | Increase in phospho-histone H3 (mitotic marker). | researchgate.net |
The biological effects of naphthalene derivatives are underpinned by their ability to alter the expression of a wide array of genes and proteins. Naphthalene exposure in 293T mammalian cells was found to regulate 16 different genes. jcpjournal.org Genes that were upregulated included those for ribosomal proteins and translation initiation factors, while downregulated genes included those for leucyl tRNA synthetase and a mitochondrial cytochrome c oxidase subunit. jcpjournal.org
In the context of cancer, naphthalene diimide derivatives have demonstrated the ability to down-regulate a large number of genes that are rich in G-quadruplex-forming sequences. nih.gov These genes are often associated with critical cancer survival pathways, metastasis, and drug resistance. nih.gov Another study on a di-substituted NDI derivative reported the downregulation of the oncoprotein c-Myc and the cell cycle regulator p21. nih.gov The reduction in c-Myc, a key driver of cell proliferation, was linked to the downregulation of β-catenin. nih.gov Such studies highlight that these compounds can exert their effects by fundamentally reprogramming the transcriptional and proteomic landscape of the cell.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of a chemical scaffold. For derivatives of naphthalene, research has identified several key structural features that influence their activity.
The biological activity of naphthalene derivatives is highly dependent on the nature and position of substituents on the naphthalene ring system. mdpi.com
Lipophilicity and Electronic Parameters: Lipophilicity, a measure of a compound's ability to dissolve in fats and cross biological membranes, is a major determinant of biological activity. nih.gov For certain naphthalene-1-carboxanilides with antimycobacterial activity, a minimum lipophilicity was found to be necessary for effect. nih.gov Electronic parameters, such as the electron-withdrawing or electron-donating nature of substituents, also play a critical role. nih.gov
Positional Isomerism: The position of the substituent on the naphthalene ring is critical. For a series of antifungal allylamine (B125299) derivatives, substituents at positions 2, 3, 4, 6, 7, and 8 were generally not well-tolerated unless they were small (hydrogen or fluorine). nih.gov In contrast, the 5-position could accommodate larger groups like chloro, bromo, and methyl without losing potency. nih.gov In another study, comparing substituents on a connected phenyl ring, a group at the 4-position was found to be more beneficial for antiproliferative activity than one at the 3-position. nih.gov
Nature of the Substituent: The type of chemical group attached to the naphthalene core significantly impacts activity. The introduction of a naphthyl ring in place of a phenyl ring has been shown to enhance cytotoxic activities in certain classes of compounds. rsc.org For some anti-inflammatory derivatives, the incorporation of azetidinyl and thiazolidinyl moieties at the alpha- or beta-positions of the naphthalene ring led to potent compounds. nih.gov In stilbene (B7821643) derivatives, hydrophilic groups were found to be more potent than lipophilic groups in some cases. rsc.org
The table below summarizes key SAR findings for naphthalene derivatives from various studies.
| Derivative Class | Activity | Key SAR Findings | Reference |
| Naphthalene-1-carboxanilides | Antimycobacterial | Activity is influenced by lipophilicity and electronic parameters of substituents. | nih.gov |
| Terbinafine Analogues | Antifungal | Potency is strongly dependent on the bulkiness of the substituent; only small groups (H, F) are tolerated at most positions, while the 5-position allows for larger groups (Cl, Br, Me). | nih.gov |
| Sulphonamide Derivatives | Antiproliferative | A substituent at the 4-position of an attached phenyl ring is more favorable than at the 3-position. | nih.gov |
| Amino Naphthalene Derivatives | Anti-inflammatory | Incorporation of azetidinyl and thiazolidinyl moieties at α or β positions yielded potent compounds. | nih.gov |
| Stilbene Analogues | Antifungal | The presence of a naphthalene ring showed higher activity than an anthracene (B1667546) ring. | rsc.org |
Role of the Isonicotinic Acid Moiety in Target Recognition
The isonicotinic acid moiety, chemically known as pyridine-4-carboxylic acid, is a pivotal structural component in a variety of biologically active compounds. drugbank.com In the context of this compound derivatives, this moiety is anticipated to play a crucial role in target recognition through a combination of hydrogen bonding, electrostatic interactions, and specific geometric orientations within receptor binding sites. Although direct experimental studies on this compound are limited, the functional contributions of the isonicotinic acid scaffold can be extrapolated from research on analogous molecular structures.
The key features of the isonicotinic acid moiety that govern its interactions with biological targets are the nitrogen atom within the pyridine (B92270) ring and the carboxylic acid group. The pyridine nitrogen is capable of acting as a hydrogen bond acceptor, an essential interaction for anchoring a ligand within the active site of a protein. nih.gov For example, in studies concerning derivatives of isonicotinic acid hydrazide, the reactivity of this pyridine nitrogen has been demonstrated to be fundamental to their biological effects. nih.gov This suggests that within this compound, the pyridine nitrogen likely serves a similar function in orienting the molecule for optimal binding.
Furthermore, the carboxylic acid group of the isonicotinic acid moiety is typically ionized at physiological pH, resulting in a carboxylate anion. This negatively charged group can participate in strong electrostatic interactions with positively charged amino acid residues, such as arginine or lysine, located within a receptor's binding pocket. nih.gov Such charge-based interactions can substantially enhance the binding affinity and selectivity of the molecule. Indeed, mutagenesis studies performed on the nicotinic acid receptor have revealed that a specific arginine residue is responsible for recognizing the acidic portion of nicotinic acid and its analogs. nih.gov
The planar nature of the pyridine ring also facilitates π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan at the target site. nih.gov This type of non-covalent interaction, in concert with hydrogen bonding and electrostatic forces, can lead to a highly specific and stable binding event. The positioning of the carboxylic acid group at the 4-position of the pyridine ring, as seen in isonicotinic acid, distinguishes it from its isomers, picolinic acid (2-position) and nicotinic acid (3-position), by defining a unique spatial arrangement for these interactions, which can be a critical determinant of a compound's biological specificity. drugbank.com
Influence of Linker Chemistry and Conformational Flexibility on Efficacy
Linker Chemistry
While this compound features a direct covalent bond between the two aromatic systems, its derivatives may incorporate various chemical linkers to modulate physicochemical properties such as solubility, metabolic stability, and target affinity. The selection of linker chemistry is a strategic consideration in drug design. For instance, research on biaryl compounds has shown that the type of linker can significantly alter the electronic coupling between the two aromatic rings, which in turn can affect the molecule's biological and photophysical properties. rsc.org
The introduction of different linkers, such as amides, esters, ethers, or simple alkyl chains, can confer distinct properties. An amide linker, for example, can introduce additional hydrogen bonding capabilities, whereas a flexible alkyl chain may permit the molecule to access a broader range of conformations to better accommodate a binding site. Studies on naphthalene-chalcone hybrids have illustrated that the nature of the propenone linker between the naphthalene and chalcone fragments has a tangible impact on their anticancer and antimicrobial activities. nih.gov
Conformational Flexibility
The conformational dynamics of this compound and its derivatives are primarily dictated by the rotation around the single bond that connects the naphthalene and pyridine rings. This rotation defines the dihedral angle between the two aromatic systems, which ultimately determines the molecule's three-dimensional architecture. The capacity of the molecule to assume a specific, low-energy conformation that is complementary to the topography of its target's binding site is paramount for its efficacy.
Investigations into N-naphthyl-cyclopenta[d]pyrimidines have demonstrated that restricted rotation around the bond linking the naphthyl and pyrimidine (B1678525) scaffolds can significantly affect the compound's potency as a microtubule targeting agent. nih.gov In many cases, conformationally constrained analogs that are "locked" into a bioactive conformation exhibit enhanced potency. Conversely, excessive flexibility can be disadvantageous, as the molecule may exist in numerous inactive conformations, leading to an entropic penalty upon binding.
The interplay of electronic and steric factors between the naphthalene and isonicotinic acid moieties will govern the molecule's preferred conformational state. The following table illustrates how modifications to linker chemistry and the resultant conformational properties can influence the biological activity of related naphthalene-containing compounds.
| Compound | Linker/Structural Feature | Biological Activity (IC50) | Reference |
|---|---|---|---|
| N,2-dimethyl-N-(6ʹ-methoxynaphthyl-1ʹ-amino)-cyclopenta[d]pyrimidin-4-amine | Hindered rotation of naphthyl ring | 7.0 nM (antiproliferative) | nih.gov |
| N,2-dimethyl-N-(5ʹ-methoxynaphthyl-2ʹ-amino)-cyclopenta[d]pyrimidin-4-amine | Free rotation of naphthyl ring | Less potent than the hindered analog | nih.gov |
| 1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | Propenone linker | 7.835 µM (A549 cells) | nih.gov |
| Naphthalene-pyrazole hybrid (compound 11) | Direct linkage | 6.8 µM (MCF-7 cells) | nih.gov |
| Naphthalene–nicotinonitrile (compound 3c) | Nicotinonitrile linker | 8.3 µM (MCF-7 cells) | nih.gov |
Potential Applications in Non Biological Domains
Coordination Chemistry and Metal Complex Formation
The unique molecular architecture of 3-(Naphthalen-2-YL)isonicotinic acid, featuring both a carboxylic acid group and a pyridine (B92270) nitrogen atom, makes it an excellent candidate as a ligand in coordination chemistry. These two distinct functional groups can act as coordination sites for a wide variety of metal ions, leading to the formation of stable metal complexes with diverse structural and functional properties. The rigid naphthalene (B1677914) backbone combined with the angular disposition of the coordination sites allows for the construction of intricate and predictable multidimensional structures.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The properties of a MOF, such as pore size, surface area, and chemical functionality, are directly influenced by the choice of the metal and the organic linker. amazonaws.com this compound is a promising organic linker for MOF synthesis due to its bifunctional nature, allowing it to bridge multiple metal centers and extend the framework in various dimensions.
The synthesis of MOFs using this ligand typically involves solvothermal methods, where the ligand and a selected metal salt are dissolved in a high-boiling point solvent (like dimethylformamide, DMF) and heated in a sealed vessel. Under these conditions, the components self-assemble into a crystalline framework. The naphthalene group offers a large, rigid backbone which can influence the topology of the resulting framework and introduce π-electron-rich surfaces within the pores. The isonicotinate moiety provides a well-defined coordination vector. The combination of different metal ions with this ligand can lead to a variety of network topologies and properties.
Table 1: Potential Metal Ions and Expected Properties in MOFs with this compound
| Metal Ion | Typical Coordination Geometry | Potential MOF Properties & Applications |
| Zn(II) | Tetrahedral | High porosity, potential for gas storage and separation, catalysis. |
| Cu(II) | Square Planar / Octahedral | Open metal sites for catalysis, interesting magnetic and electronic properties. amazonaws.com |
| Cr(III) | Octahedral | High stability, potential for photocatalysis and adsorption. researchgate.netbcrec.id |
| Zr(IV) | Octahedral / Capped Trigonal Prismatic | Exceptional chemical and thermal stability, suitable for catalysis in harsh conditions. |
| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Hepta- or Octa-coordinate | Luminescent properties for applications in sensors and optical devices. researchgate.net |
Metal complexes derived from isonicotinic acid and its analogues have shown significant promise in catalysis. researchgate.netnih.gov The functionalization of these complexes with a naphthalene group, as in this compound, can further enhance their catalytic activity, particularly in photocatalysis. The extended π-system of the naphthalene moiety can act as an antenna, improving the absorption of visible light.
For instance, isonicotinic acid has been used to ligate cobalt(II) phthalocyanine to a TiO₂ surface, creating a photocatalyst for benzene (B151609) degradation under visible light. growingscience.com The isonicotinic acid acts as a crucial bridge for efficient electron transport. growingscience.com Similarly, chromium-based MOFs incorporating isonicotinic acid have been synthesized and used for the photocatalytic degradation of dyes like methylene blue. researchgate.netbcrec.id Metal complexes of this compound could be employed in similar systems, with the naphthalene unit potentially enhancing light-harvesting efficiency and promoting photo-induced electron transfer processes.
Table 2: Research Findings on Catalytic Applications of Related Isonicotinate Complexes
| Catalytic System | Target Reaction | Role of Isonicotinate Ligand | Reference |
| Cr-PTC-HIna MOF | Methylene Blue Degradation | Structural modulator, enhances catalytic activity. researchgate.netbcrec.id | researchgate.netbcrec.id |
| CoPc(isa)₂-TiO₂ | Benzene Vapor Degradation | Bridging ligand for efficient electron transport from photosensitizer to TiO₂. growingscience.com | growingscience.com |
| Transition Metal Complexes | Various Organic Transformations | Stabilizes metal center, influences electronic properties and reactivity. | researchgate.netnih.gov |
Supramolecular Assembly and Self-Organized Systems
Supramolecular chemistry focuses on the non-covalent interactions that direct the self-assembly of molecules into larger, well-defined structures. This compound possesses multiple functional groups capable of engaging in these interactions, making it a valuable building block in crystal engineering and the design of novel materials.
Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. nih.gov Hydrogen bonds are the most powerful tool in this field for directing molecular assembly. This compound contains a strong hydrogen bond donor (the carboxylic acid -OH) and a strong acceptor (the pyridine nitrogen). This combination reliably forms a robust O-H···N heterosynthon, which is a common and predictable interaction in crystal engineering. researchgate.netmdpi.com
Table 3: Common Hydrogen Bonding Motifs in Carboxylic Acid/Pyridine Systems
| Synthon Type | Description | Typical Interaction |
| Acid-Pyridine Heterosynthon | A carboxylic acid molecule hydrogen bonds to a pyridine molecule. | O-H···N |
| Acid-Acid Homodimer | Two carboxylic acid molecules form a cyclic dimer. | R²₂(8) ring motif via O-H···O bonds |
| C-H···O Interactions | Weak hydrogen bonds from activated C-H donors to oxygen acceptors. | C-H···O(carbonyl) |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Parallel or T-shaped arrangement of naphthalene rings. |
The ability to control the solid-state form of a compound is critical in material science. Polymorphism, the existence of a substance in two or more crystalline forms, and cocrystallization, the formation of a crystalline structure containing two or more different neutral molecules, are key strategies for tuning the physical properties of materials. dntb.gov.ua
Compounds with conformational flexibility, such as the rotational freedom between the naphthalene and pyridine rings in this compound, are often prone to polymorphism. uky.edu Different crystal packing arrangements can lead to polymorphs with distinct properties, such as melting point, solubility, and stability.
Furthermore, the robust hydrogen-bonding capability of this compound makes it an excellent component for forming cocrystals. researchgate.net By combining it with other molecules (coformers) that have complementary functional groups, it is possible to design new multicomponent crystalline materials with tailored properties that are different from the individual components. nih.govmdpi.com For example, cocrystallizing with other organic acids, amides, or aromatic compounds could lead to materials with modified optical, thermal, or mechanical characteristics.
Advanced Material Science Applications (e.g., Polymer Additives, Sensors)
The unique combination of a bulky, aromatic naphthalene group and a polar, coordinative isonicotinic acid moiety suggests potential applications for this compound in advanced materials.
Polymer Additives: Naphthalene-containing compounds are utilized as polymer additives to enhance properties such as thermal stability, flame retardancy, or to act as dispersing agents. pcc.eu The rigid, bulky structure of this compound could potentially be used to modify the mechanical properties of polymers or act as a stabilizer by inhibiting degradation pathways. Its ability to interact via hydrogen bonding could improve its compatibility and dispersion within certain polymer matrices.
Sensors: The naphthalene unit is inherently fluorescent. The luminescence of such fluorophores can be sensitive to their local environment. This property forms the basis for chemical sensors. Coordination of the isonicotinate group to metal ions can significantly alter the photophysical properties of the naphthalene fluorophore. This change in fluorescence or color upon binding to a specific metal ion could be used for selective detection. Similarly, metal complexes of this compound could act as luminescent probes, where the emission is quenched or enhanced in the presence of specific analytes. The development of luminescent complexes and MOFs based on isonicotinic acid and naphthalenediimide ligands for sensing applications supports this potential. researchgate.netresearchgate.net
Conclusion and Future Research Directions for 3 Naphthalen 2 Yl Isonicotinic Acid
Synthesis of Advanced Analogues for Enhanced Activity
The future development of 3-(Naphthalen-2-YL)isonicotinic acid will heavily rely on the chemical synthesis of advanced analogues designed to enhance specific biological activities. The naphthalene (B1677914) scaffold is a versatile platform for structural modification, allowing for the creation of derivatives with diverse pharmacological properties. mdpi.com Similarly, derivatives of isonicotinic acid, such as isoniazid (B1672263), have been extensively modified to improve their therapeutic profiles. nih.gov
Future synthetic strategies could focus on several key areas:
Modification of the Carboxylic Acid Group: The isonicotinic acid's carboxyl group can be converted into esters, amides, or hydrazones. For instance, the synthesis of hydrazide derivatives from nicotinic acid has been a successful strategy for creating new compounds with potential anticancer activity. mdpi.com This approach could yield analogues of this compound with altered solubility, stability, and target-binding capabilities.
Substitution on the Naphthalene Ring: The naphthalene moiety offers multiple positions for the introduction of various functional groups. The synthesis of naphthalene-chalcone hybrids, for example, has produced compounds with significant antimicrobial and anticancer properties. nih.gov Introducing substituents such as halogens, hydroxyl groups, or methoxy (B1213986) groups onto the naphthalene ring of this compound could modulate its electronic properties and steric profile, potentially leading to enhanced biological efficacy.
Alteration of the Linker: The direct bond between the naphthalene and pyridine (B92270) rings could be modified. Introducing flexible linkers (e.g., ether, ketone, or alkyl chains), as seen in the synthesis of naphthylphenstatins, could optimize the spatial orientation of the two ring systems for improved interaction with biological targets. nih.gov
These synthetic explorations, guided by structure-activity relationship (SAR) studies, are essential for unlocking the full therapeutic and technological potential of this class of compounds.
| Potential Analogue Type | Synthetic Strategy | Potential Enhancement | Reference Example |
| Hydrazone Derivatives | Reaction of the carboxylic acid with hydrazine (B178648) hydrate. | Modified biological activity, potential for new target interactions. | Nicotinamide to hydrazide conversion for anticancer agents. mdpi.com |
| Chalcone (B49325) Hybrids | Claisen-Schmidt condensation with substituted acetophenones. | Enhanced antimicrobial and anticancer properties. | Synthesis of naphthalene-chalcone hybrids. nih.gov |
| Ring-Substituted Analogues | Introduction of functional groups (e.g., -OCH3, -OH) on the naphthalene ring. | Improved binding affinity and selectivity. | Synthesis of trimethoxyphenyl-containing naphthylphenstatins. nih.gov |
| Ester/Amide Derivatives | Esterification or amidation of the carboxylic acid group. | Altered solubility, bioavailability, and prodrug potential. | Synthesis of peptide ester derivatives of natural products. researchgate.net |
Development of Sophisticated In Vitro Models for Deeper Mechanistic Insight
To move beyond preliminary screening and gain a deeper understanding of the molecular mechanisms of this compound and its future analogues, the use of advanced in vitro models is crucial. Traditional 2D cell cultures often fail to replicate the complex microenvironment of native tissues, whereas more sophisticated models can provide more physiologically relevant data. mdpi.com
Future research should leverage models such as:
3D Cell Cultures (Spheroids and Organoids): These models better mimic the cell-cell and cell-matrix interactions of living tissues. mdpi.com For example, evaluating analogues in tumor spheroids could offer greater insight into their anticancer potential and ability to penetrate solid tumors.
Organ-on-a-Chip (OOC) Platforms: These microfluidic devices can simulate the functions of entire organs, allowing for the study of a compound's effect in a dynamic, multi-cell-type environment. mdpi.com An OOC model could be used to investigate the compound's metabolism and potential effects on specific organs.
Specialized Cell-Based Assays: Depending on the therapeutic target, specific assays can be employed. For instance, if pursuing antimicrobial applications, systems like the BACTEC MGIT 960 can be used for high-throughput screening against mycobacteria. nih.gov For neuroprotective research, MPP+-induced neurotoxicity models in cell lines like SH-SY5Y can be utilized to study mechanisms related to oxidative stress and mitochondrial dysfunction. nih.gov
The adoption of these advanced models will facilitate a more accurate prediction of in vivo efficacy and provide detailed insights into the signaling pathways modulated by this compound.
| In Vitro Model | Application | Key Advantage | Reference Example |
| 3D Spheroids/Organoids | Cancer research, toxicology | Mimics tissue-like architecture and cell-cell interactions. | Use of spheroids and organoids in drug discovery. mdpi.com |
| Organ-on-a-Chip (OOC) | Pharmacokinetics, organ-specific toxicity | Simulates organ-level physiology and dynamic fluid flow. | OOC platforms for modeling pathophysiological conditions. mdpi.com |
| SH-SY5Y Neurotoxicity Model | Neurodegenerative disease research | Models toxin-induced neuronal cell death and oxidative stress. | A naphthalene derivative tested for neuroprotection. nih.gov |
| BACTEC MGIT 960 System | Antimicrobial screening | Automated broth macrodilution for mycobacterial activity. | Screening of isoniazid derivatives against M. tuberculosis. nih.gov |
Exploration of Combination Strategies with Other Chemical Entities
The therapeutic efficacy of a compound can often be enhanced through combination with other chemical agents. This approach can lead to synergistic effects, overcome resistance mechanisms, or allow for lower, less toxic concentrations of each component. Future research should investigate combination strategies involving this compound.
Potential combination strategies include:
Combination with Standard-of-Care Drugs: In an oncology context, analogues of this compound could be tested alongside established chemotherapeutics. In infectious disease, it could be combined with existing antibiotics or antifungals. nih.gov
Synergy with Other Bioactive Compounds: Combining the compound with agents that have complementary mechanisms of action could be beneficial. For example, if an analogue inhibits a specific enzyme, it could be paired with a compound that targets a different step in the same pathological pathway. The combination of bupropion (B1668061) with SSRIs for depression is an example of targeting different neurotransmitter systems. wikipedia.org
Use with Enzyme Inhibitors: In some cases, a compound's metabolism can be intentionally modulated. For instance, bupropion's metabolism is affected by CYP2B6 inhibitors, which alters the concentration of its active metabolites. wikipedia.org Similar strategies could be explored to enhance the pharmacokinetic profile of this compound derivatives.
Investigating these combinations in relevant in vitro models would be the first step in identifying synergistic or additive interactions that warrant further development.
Innovative Applications in Emerging Chemical Technologies
Beyond direct therapeutic applications, the unique structure of this compound makes it a candidate for use in emerging chemical technologies. The photophysical properties of the naphthalene moiety, in particular, open doors to novel applications. nih.gov
Targeted Delivery Concepts: The compound could be incorporated into targeted drug delivery systems. For example, it could be conjugated to moieties that direct it to specific cellular compartments, such as the mitochondria. Triphenylphosphonium (TPP) cations are widely used to deliver therapeutic agents to mitochondria, a key organelle in cancer cell apoptosis. nih.gov A TPP-conjugated analogue of this compound could be a promising strategy for targeted cancer therapy.
Biosensors and Fluorescent Probes: Naphthalene derivatives are known for their strong fluorescence, high quantum yield, and excellent photostability. nih.gov These properties make them ideal candidates for the construction of fluorescent probes for detecting specific ions, biomolecules, or enzymatic activities. Naphthalene diimide (NDI) derivatives have been successfully used to create fluorescent nanoparticles for sensing lactate (B86563) dehydrogenase (LDHA), an important cancer biomarker. acs.org The intrinsic fluorescence of the naphthalene ring in this compound could be similarly harnessed to develop novel biosensors for diagnostic purposes.
The exploration of these innovative applications would represent a significant expansion of the compound's utility, moving it from a purely therapeutic context into the realm of advanced materials and diagnostics.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(naphthalen-2-yl)isonicotinic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, utilizing palladium catalysts to couple naphthalen-2-ylboronic acid with halogenated isonicotinic acid precursors. Post-synthesis, purification is critical; column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) is standard. Recrystallization in ethanol-acetic acid mixtures (1:1 v/v) enhances crystallinity and purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use X-ray crystallography for definitive structural confirmation, as demonstrated in related naphthalene derivatives . Complementary techniques include:
- NMR : and NMR in DMSO-d6 to confirm proton environments and aromatic coupling patterns.
- FT-IR : Identify carboxylate (C=O stretch ~1700 cm) and aromatic C-H bending (~750 cm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) .
Q. What are standard assays for evaluating the biological activity of this compound?
- Methodological Answer : For antimicrobial studies, perform broth microdilution assays against Mycobacterium tuberculosis (drug-sensitive and resistant strains) to determine MIC values. Use resazurin as a viability indicator. For enzyme inhibition (e.g., InhA), conduct in vitro enzymatic assays with NADH oxidation monitoring at 340 nm .
Advanced Research Questions
Q. How can synthetic pathways be modified to enhance yield or scalability for derivatives of this compound?
- Methodological Answer : Optimize coupling reactions by substituting Pd(PPh) with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to reduce side products. Introduce microwave-assisted synthesis to accelerate reaction kinetics. For scale-up, switch from batch to flow chemistry, ensuring consistent temperature and pressure control .
Q. What computational strategies are effective in predicting the bioactivity of fluorinated derivatives of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using InhA (PDB: 4TZK) to assess binding affinities. Apply QSAR models trained on fluorinated isonicotinic acid derivatives to predict MIC values and ADMET properties. Validate with MD simulations (GROMACS) to evaluate protein-ligand stability .
Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacological properties?
- Methodological Answer : Introduce trifluoroethoxy or trifluoromethyl groups at the 3-position to enhance lipophilicity (logP) and metabolic stability. Compare pharmacokinetics via hepatic microsome assays. Fluorination typically increases oxidative stability, as shown in analogs with improved MIC values against XDR M. tuberculosis .
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying MIC values)?
- Methodological Answer : Standardize assay conditions (e.g., inoculum size, growth media) using CLSI guidelines. Validate strain authenticity via genomic sequencing. Cross-reference with positive controls (e.g., isoniazid) and confirm compound stability under assay conditions via LC-MS .
Q. What role does this compound play in designing metal-organic frameworks (MOFs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
